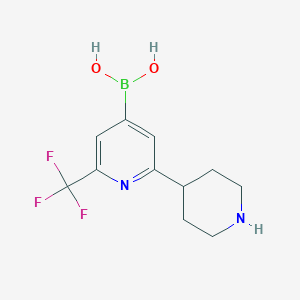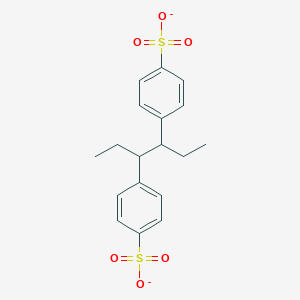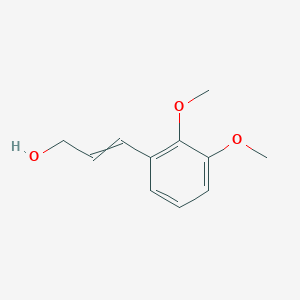![molecular formula C29H35N3O5 B14078705 tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)
tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound with a spirocyclic structure. This compound is notable for its unique three-dimensional configuration, which makes it a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route often starts with the preparation of the oxazolidine ring, followed by the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with different functional groups or ring sizes. For example:
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic core but different functional groups.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a different arrangement of nitrogen atoms.
The uniqueness of tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical modifications.
Properties
Molecular Formula |
C29H35N3O5 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
tert-butyl (5S)-7-benzyl-5-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C29H35N3O5/c1-28(2,3)37-26(34)31-19-29(20-31)18-30(15-22-12-8-5-9-13-22)16-24(29)25(33)32-23(17-36-27(32)35)14-21-10-6-4-7-11-21/h4-13,23-24H,14-20H2,1-3H3/t23-,24-/m0/s1 |
InChI Key |
UFYBOCMLHLBDEQ-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C[C@H]2C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)N3C(COC3=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)

![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)


![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)

![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)

